molecular formula C10H11NO6 B1454981 Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate CAS No. 1072150-31-2

Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate

Cat. No. B1454981
M. Wt: 241.2 g/mol
InChI Key: ZFFAVWPYHIIMBG-UHFFFAOYSA-N
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Description

“Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO6 . It is also known by other names such as “(4-Hydroxy-3-nitrophényl)acétate de méthyle” in French and “Methyl- (4-hydroxy-3-nitrophenyl)acetat” in German .


Molecular Structure Analysis

The molecular structure of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” consists of a benzene ring substituted with hydroxy, methoxy, nitro groups and an acetic acid methyl ester . The average mass of the molecule is 241.197 Da and the monoisotopic mass is 241.058640 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” are not specified in the sources I found. Typically, these properties would include melting point, boiling point, solubility, density, and others. For detailed properties, it’s recommended to refer to a specialized chemical database .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl esters, particularly those with nitrophenyl groups, play a crucial role in organic synthesis, serving as intermediates for the synthesis of complex molecules. For example, Modi et al. (2003) detail the synthesis of indole-2-acetic acid methyl esters, demonstrating the utility of nitrophenyl-acetate intermediates in constructing biologically active compounds Modi, S., Oglesby, R. C., & Archer, S. (2003). Similarly, Crich and Rumthao (2004) describe the radical arylation of benzene for synthesizing carbazomycin B, highlighting the synthetic versatility of nitrophenyl acetates Crich, D., & Sochanchingwung Rumthao (2004).

Safety And Hazards

The safety and hazards of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” are not specified in the sources I found. The future directions would typically depend on the current applications and research surrounding the compound .

properties

IUPAC Name

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-8-4-6(5-9(12)17-2)3-7(10(8)13)11(14)15/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFAVWPYHIIMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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